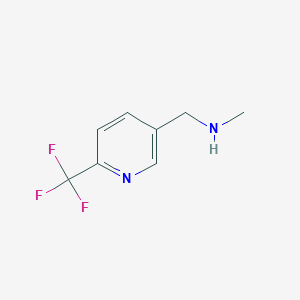

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Description

BenchChem offers high-quality N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-12-4-6-2-3-7(13-5-6)8(9,10)11/h2-3,5,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSJZPZEMZAKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628988 | |

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-80-3 | |

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 886364-80-3)

Introduction

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a fluorinated pyridine derivative that has emerged as a significant building block in modern medicinal and agrochemical research. Its structural combination of a pyridine ring, a secondary amine, and a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of parent compounds[1][2].

This technical guide provides a comprehensive overview of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, including its chemical properties, a detailed synthetic protocol, analytical characterization, and its applications in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. While experimentally determined data for some properties of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine are not widely published, the following table summarizes its known attributes and those of closely related starting materials.

| Property | Value | Source/Comment |

| IUPAC Name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | N/A |

| CAS Number | 886364-80-3 | [3] |

| Molecular Formula | C₈H₉F₃N₂ | [2][3] |

| Molecular Weight | 190.17 g/mol | [2][3] |

| Appearance | Likely a solid or oil | Inferred from related compounds. |

| Melting Point | Data not available | For the precursor 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: 52-56 °C. |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. |

| Purity | Typically ≥95% | As per commercial suppliers.[2][3] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [2] |

| SMILES | CNCC1=CC=C(N=C1)C(F)(F)F | [4] |

Synthesis Methodology: Reductive Amination

The most logical and widely practiced method for the synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is the reductive amination of 6-(trifluoromethyl)pyridine-3-carboxaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a key building block in the synthesis of innovative agrochemicals and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical characteristics that are critical for its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for their determination. While specific experimental data for this molecule is not widely published, this document serves as a robust framework for its characterization, drawing upon established principles of medicinal chemistry and analytical techniques.

Introduction: The Significance of a Fluorinated Building Block

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, with the chemical formula C₈H₉F₃N₂ and a molecular weight of 190.17 g/mol , is a notable intermediate in the development of kinase inhibitors for cancer therapy and novel pesticides.[1][2] The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, profoundly influences the molecule's properties. Understanding these properties is paramount for optimizing its use in synthesis, predicting its behavior in biological systems, and designing new molecules with enhanced efficacy and safety profiles.

Core Physicochemical Properties: A Predictive and Analytical Overview

The therapeutic and commercial potential of a molecule is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

| Property | Value | Status | Significance in Drug Discovery |

| Molecular Formula | C₈H₉F₃N₂ | Confirmed | Defines the elemental composition and molecular mass. |

| Molecular Weight | 190.17 g/mol | Confirmed[1][2][3] | Influences diffusion, transport, and overall size. |

| CAS Number | 886364-80-3 | Confirmed[1][2][3] | Unique identifier for chemical substance registration. |

| Melting Point | Not available | To be determined | Indicator of purity and lattice energy of the solid form. |

| Boiling Point | Not available | To be determined | Reflects intermolecular forces and volatility. |

| Aqueous Solubility | Not available | To be determined | Crucial for absorption and formulation development. |

| pKa | Not available | To be determined | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| LogP | Not available | To be determined | Measures lipophilicity, which impacts membrane permeability and metabolic stability. |

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature decreases the basicity of the pyridine nitrogen and the exocyclic amine, which will be reflected in a lower pKa compared to its non-fluorinated analog. This modification can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the lipophilicity is generally increased with the introduction of a -CF₃ group, which would be observed as a higher LogP value.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties is a critical step in the preclinical development of any drug candidate. The following section outlines the standard experimental protocols.

Melting Point Determination

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Methodology (Capillary Method):

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology (Distillation):

-

The compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

The boiling point is the temperature at which the vapor temperature remains constant during distillation.

-

Aqueous Solubility

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a basic compound, it refers to the pKa of its conjugate acid.

-

Methodology (Potentiometric Titration):

-

The compound is dissolved in water or a co-solvent system.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the titration curve.

-

LogP Determination

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP is the logarithm of this ratio.

-

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

LogP is calculated as log([concentration in octanol] / [concentration in water]).

-

Caption: Workflow for LogP Determination.

Conclusion

The physicochemical properties of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine are fundamental to its application in medicinal and agricultural chemistry. While specific experimental data is limited in the public domain, this guide provides a comprehensive framework for its determination. The presence of the trifluoromethyl group is predicted to significantly impact its basicity and lipophilicity, key determinants of its in-vivo behavior. The experimental protocols outlined herein represent standard, validated methods for the characterization of this and other novel chemical entities, providing a solid foundation for further research and development.

References

-

MySkinRecipes. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. [Link]

-

Amerigo Scientific. N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine. [Link]

Sources

An In-Depth Technical Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a trifluoromethyl group on the pyridine ring, imparts unique physicochemical properties that are highly advantageous in the design of bioactive molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis. The strategic incorporation of the trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate in the development of novel therapeutic agents, particularly kinase inhibitors for oncology, and advanced pesticides.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is characterized by a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a methylaminomethyl group.

Caption: 2D Molecular Structure of the Compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂ | [1] |

| Molecular Weight | 190.17 g/mol | [1][2] |

| CAS Number | 886364-80-3 | [2] |

| SMILES | CNCC1=CC=C(N=C1)C(F)(F)F | |

| Appearance | Not specified (typically an oil or low-melting solid) | |

| Storage | 2-8°C, under inert gas, protected from light | [1] |

Synthesis Protocol: Reductive Amination

The synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is most efficiently achieved through a one-pot reductive amination of 6-(trifluoromethyl)nicotinaldehyde with methylamine. This method is widely favored due to its operational simplicity and high functional group tolerance. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous as it is mild, selective for the iminium ion intermediate over the starting aldehyde, and does not require stringent pH control.[3][4]

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol

Materials:

-

6-(Trifluoromethyl)nicotinaldehyde (1.0 eq)

-

Methylamine (solution in THF or as hydrochloride salt, 1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

(If using methylamine hydrochloride) Triethylamine (NEt₃) (1.1 - 1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) and dissolve it in anhydrous DCE (to a concentration of approximately 0.1-0.2 M).

-

Amine Addition: Add methylamine solution (1.1 eq) to the stirred solution at room temperature. If using methylamine hydrochloride, add it along with triethylamine (1.1 eq) to liberate the free amine in situ.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of this step is not typically monitored as the subsequent reduction is performed in the same pot.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the temperature at or near room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine.

Rationale for Experimental Choices

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with sodium triacetoxyborohydride as it generally leads to faster reaction times and is compatible with the mild reaction conditions.[4]

-

Reducing Agent: Sodium triacetoxyborohydride is chosen for its high selectivity in reducing the iminium ion in the presence of the aldehyde. Its less hydridic nature compared to sodium borohydride prevents significant reduction of the starting carbonyl compound.[3][5] This selectivity is crucial for a high-yielding one-pot procedure.

-

Stoichiometry: A slight excess of the amine and the reducing agent is used to ensure the complete conversion of the limiting reactant, the aldehyde.

Conclusion

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine stands out as a pivotal building block in contemporary drug discovery and agrochemical development. Its molecular architecture, particularly the trifluoromethyl-substituted pyridine core, provides a robust platform for creating molecules with enhanced biological activity and favorable pharmacokinetic profiles. The synthetic route via reductive amination presented here is both efficient and scalable, offering a reliable method for accessing this valuable intermediate. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.

-

MySkinRecipes. (n.d.). N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. Retrieved from [Link]

-

Alichem. (n.d.). N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. Retrieved from [Link]

Sources

- 1. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Handling of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a key building block in contemporary medicinal chemistry and agrochemical research.[1] Its utility, particularly as an intermediate in the synthesis of kinase inhibitors for cancer therapy and novel pesticides, stems from the unique electronic properties imparted by the trifluoromethyl group, which can enhance binding affinity, metabolic stability, and bioavailability.[1] However, the same reactive potential that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, grounded in available safety data and established principles of laboratory practice.

Hazard Identification and Risk Assessment

At the forefront of safe handling is a clear-eyed assessment of the potential dangers. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is classified as a hazardous substance, and its handling requires adherence to stringent safety protocols.

GHS Classification and Statements:

Based on available data, this compound is classified with the following hazards:

-

Signal Word: Danger[2]

-

Hazard Pictograms:

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary measures is essential for safe handling.[2] These include, but are not limited to:

Physicochemical Properties and Their Implications

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and mitigating risks.

| Property | Value | Implication for Safety |

| Molecular Formula | C₈H₉F₃N₂[1] | Provides insight into its chemical nature and potential reactivity. |

| Molecular Weight | 190.17 g/mol [1] | Relevant for stoichiometric calculations in experimental setups. |

| CAS Number | 886364-80-3[1] | Unique identifier for ensuring the correct substance is being handled. |

| Storage Conditions | 2-8°C, light-proof, inert gas[1][2] | Indicates potential sensitivity to temperature, light, and air, necessitating controlled storage. |

The Hierarchy of Controls: A Multi-layered Approach to Safety

The most effective safety programs employ a multi-layered approach, prioritizing the most reliable control measures. This "Hierarchy of Controls" is a fundamental concept in chemical safety.

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

For N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, this translates to:

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should always be considered, though the unique properties of this molecule often make that challenging.

-

Engineering Controls: This is a critical layer of protection. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

-

Administrative Controls: These are the standard operating procedures (SOPs) that govern the safe handling of the chemical. This includes proper labeling, restricted access to storage areas, and comprehensive training for all personnel.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should never be considered a substitute for proper engineering and administrative controls.

Personal Protective Equipment (PPE): The Last Line of Defense

Given the severe skin and eye damage potential of this compound, meticulous attention to PPE is non-negotiable.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Handle with appropriate chemical-resistant gloves that have been inspected for integrity before use.[5] Given the nature of the compound, nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility charts. Proper glove removal technique is essential to avoid skin contact.[5]

-

Lab Coat/Apron: A flame-retardant lab coat is standard. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.

-

Footwear: Closed-toe shoes are required in any laboratory setting.

-

-

Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling

-

Work Area: All manipulations should be carried out in a well-ventilated area, preferably a chemical fume hood.[3]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

-

Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe. Avoid pouring, which can increase the risk of splashing.

-

Incompatible Materials: Keep away from strong oxidizing agents.[7]

Storage

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1][2]

-

Light: Protect from light by using an amber vial or by storing it in a light-blocking secondary container.[1]

-

Container: Keep the container tightly closed to prevent the ingress of moisture and air.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response can significantly mitigate harm.

Caption: A flowchart outlining immediate actions for different types of emergency incidents.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Response

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory and notify emergency personnel. Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste containing N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, national, and international regulations. Do not dispose of it down the drain.

Conclusion

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a potent synthetic tool, but its utility is matched by its potential hazards. A comprehensive understanding of its corrosive and toxic properties, coupled with the diligent application of the hierarchy of controls, appropriate PPE, and strict handling protocols, is essential for its safe use in a research and development setting. By integrating these safety principles into every stage of the experimental workflow, from procurement and storage to use and disposal, researchers can harness the synthetic power of this valuable intermediate while ensuring the safety of themselves and their colleagues.

References

-

MySkinRecipes. (n.d.). N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. Retrieved from [Link]

-

Chemius. (2025, December 30). n-Methyl Pyrrolidone (NMP). Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

- 1. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine [myskinrecipes.com]

- 2. 886364-80-3|N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. americanchemistry.com [americanchemistry.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Mobile [my.chemius.net]

Navigating the Uncharted: A Technical Safety Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine at the time of this writing. This document has been constructed by synthesizing safety data from structurally analogous compounds to provide a provisional guide for trained research and development professionals. The information herein is intended to supplement, not replace, a formal risk assessment. All handling of this chemical should be conducted with the utmost caution in a controlled laboratory setting by qualified personnel.

Introduction: A Molecule of Interest in Modern Chemistry

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1] Its structural motifs, featuring a trifluoromethyl group and a secondary amine on a pyridine scaffold, suggest its potential as a key intermediate in the synthesis of novel bioactive compounds.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, making this class of compounds a focal point in the development of new therapeutic agents and crop protection technologies.[2][3]

Given its emerging importance, it is imperative that researchers have access to a comprehensive safety profile. This guide provides an in-depth analysis of the potential hazards associated with N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, based on data from closely related molecules.

Section 1: Synthesized Hazard Profile

The hazard profile of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is inferred from the known hazards of its core components: the trifluoromethylpyridine ring and the aminomethyl side chain.

Inferred GHS Classification

Based on the data from analogous compounds, a potential GHS classification for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is proposed in the table below. This is a conservative estimation and should be treated as such.

| Hazard Class | Category | Basis for Classification |

| Acute Toxicity, Oral | Category 3/4 | Trifluoromethylpyridines are reported to be harmful if swallowed.[4][5] Aminopyridines also exhibit oral toxicity. |

| Acute Toxicity, Dermal | Category 2/3 | Data on a similar aminopyridine suggests it can be fatal in contact with skin. |

| Skin Corrosion/Irritation | Category 1B/2 | Aminomethylpyridines are known to cause severe skin burns and irritation.[6][7] |

| Serious Eye Damage/Irritation | Category 1 | Aminomethylpyridines and some trifluoromethylpyridines cause serious eye damage.[4][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Aminomethylpyridines may cause respiratory irritation.[7][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 2/3 | Trifluoromethylpyridine derivatives are reported to be toxic to aquatic life with long-lasting effects.[4][5] |

Key Toxicological Insights

-

Trifluoromethylpyridine Core: The trifluoromethyl group enhances the lipophilicity of the pyridine ring, which may facilitate its absorption through the skin and mucous membranes.[5] Trifluoromethylated pyridines have been shown to be harmful if swallowed or inhaled.[4][5] Combustion of these compounds can produce highly toxic hydrogen fluoride and nitrogen oxides.[9]

-

N-Methylmethanamine Side Chain: The aminomethyl group, particularly as a secondary amine, is likely to be basic and corrosive. Analogous aminomethylpyridines are classified as causing severe skin burns and eye damage.[6][7] This suggests that N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine will be highly irritating and potentially corrosive to any tissue it comes into contact with.

Section 2: Physicochemical and Stability Data

Limited specific data is available for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. The following table summarizes known information and inferred properties.

| Property | Value | Source/Inference |

| Molecular Formula | C₈H₉F₃N₂ | [1][10] |

| Molecular Weight | 190.17 g/mol | [1][10] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from similar compounds. |

| Boiling Point | Not available | - |

| Storage Temperature | 2-8°C, light-proof, under inert gas | [1] |

| Chemical Stability | Stable under recommended storage conditions. | [9] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [9][11] |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen fluoride, hydrogen chloride. | [9][11] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the synthesized hazard profile, a stringent approach to handling and personal protection is mandatory. The following workflow outlines the necessary precautions.

Risk Assessment and Control Workflow

Caption: Risk assessment and control workflow for handling N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

-

Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[9]

-

Prepare all necessary equipment and reagents within the fume hood to minimize time spent handling the open container.

-

Don all required PPE as specified in the diagram above.

-

-

Handling:

-

Work with the smallest quantity of material necessary for the experiment.

-

Dispense the material carefully to avoid splashing or aerosol generation.

-

Keep the container tightly closed when not in use.[12]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke in the handling area.[5]

-

-

Post-Handling:

-

Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Dispose of contaminated waste in a properly labeled, sealed container for hazardous chemical waste.

-

Remove PPE carefully, avoiding self-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[4][5]

-

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[9]

-

Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection if necessary.

Section 5: Storage and Disposal

Proper storage and disposal are essential to maintain safety and chemical integrity.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

-

The recommended storage temperature is between 2-8°C.[1]

-

Protect from light and store under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Disposal

-

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways due to its potential aquatic toxicity.[4][5]

-

Consult with your institution's environmental health and safety department for specific disposal guidelines.

Conclusion

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a compound with significant potential, but it must be handled with the respect and caution due to a substance with a synthesized and therefore incomplete safety profile. The information presented in this guide, derived from the analysis of structurally similar compounds, provides a foundation for a robust safety protocol. It is the responsibility of every researcher to use this information to conduct a thorough risk assessment before beginning any work with this material.

References

- Kuninobu, Y., et al. (2022).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

- Yang, X., et al. (2020).

- Muta, R., et al. (2022).

- Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

-

Cohizon Life Sciences. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from [Link]

- Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine.

- Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]

- Wang, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

-

MySkinRecipes. (n.d.). N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. Retrieved from [Link]

Sources

- 1. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. labsolu.ca [labsolu.ca]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a pivotal building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced pharmaceutical agents.[1][2] Its strategic importance is particularly pronounced in the development of kinase inhibitors for oncology.[1][2] The unique structural features of this compound, namely the trifluoromethyl group on the pyridine ring, impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability and potent, selective binding to enzyme targets.[1][3] This guide provides an in-depth technical overview of its commercial sourcing, synthesis, quality control, and applications, designed for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

A variety of chemical suppliers offer N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, typically for research and development purposes. When selecting a supplier, it is crucial to consider purity, available analytical data, and consistency of supply.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Amerigo Scientific | 95% | 886364-80-3 | C₈H₉F₃N₂ | 190.167 g/mol |

| Parchem | Varies | 886364-80-3 | C₈H₉F₃N₂ | 190.17 g/mol |

| MySkinRecipes | 95% | 886364-80-3 | C₈H₉F₃N₂ | 190.17 g/mol |

| BLDpharm | Varies | 886364-80-3 | C₈H₉F₃N₂ | 190.17 g/mol |

| Sunway Pharm Ltd | 97% | 886364-80-3 | C₈H₉F₃N₂ | 190.17 g/mol |

This table is not exhaustive and represents a selection of identified suppliers. Purity and availability may vary.

The Scientific Rationale: The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, and its incorporation into the pyridine scaffold of this methanamine derivative is a deliberate and strategic choice.[4] The potent electron-withdrawing nature of the -CF₃ group significantly influences the electronic properties of the pyridine ring.[4] This modification can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile of the final drug candidate.

-

Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.[3]

-

Modulation of pKa: The electron-withdrawing effect can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and potentially affecting drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with amino acid residues in the target protein's binding pocket, such as dipole-dipole and hydrophobic interactions, leading to increased potency and selectivity.[3]

These properties make N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine a valuable starting material for compounds targeting a wide range of kinases, which are often implicated in cancer and other diseases.[5]

Synthesis and Quality Control: A Technical Overview

While specific, detailed synthesis protocols for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine are often proprietary, a general understanding of the synthetic routes and robust quality control measures are essential for its effective use in research.

Conceptual Synthesis Workflow

The synthesis of trifluoromethylpyridines often involves the introduction of the trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing building block.[4] A plausible synthetic route to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine could involve the following conceptual steps:

Caption: Conceptual synthesis workflow for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine.

Analytical Methods for Quality Control

Ensuring the purity and identity of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is critical for the reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the compound and identifying any impurities.

-

Protocol: A General HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 150 mm length, 4.6 mm inner diameter, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. An isocratic method may be developed for routine analysis. For example, a mixture of 38% acetonitrile, 29% methanol, and 33% potassium dihydrogen phosphate buffer (50 mM, pH 3.2) could be a starting point for method development.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 226 nm).[6]

-

Injection Volume: 10-25 µL.[6]

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.

-

Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ group, and a singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the substitution pattern.

-

Expected ¹³C NMR Spectral Features: The spectrum should show distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS), is used to confirm the molecular weight of the compound.

Application in Kinase Inhibitor Synthesis: An Experimental Protocol

A primary application of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is in the synthesis of kinase inhibitors through amide bond formation. The following is a representative protocol for an amide coupling reaction.

Caption: General workflow for amide coupling using N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine.

-

Protocol: Amide Coupling for Kinase Inhibitor Synthesis

-

Reagents and Materials:

-

Carboxylic acid derivative of the kinase inhibitor scaffold (1.0 eq)

-

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (1.1 eq)

-

Coupling reagent (e.g., HATU, 1.2 eq)

-

Organic base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.0 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

-

Safety and Handling

Appropriate safety precautions must be taken when handling N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1] Some suppliers recommend storage at 2-8°C under an inert gas and protected from light.[1]

Conclusion

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a high-value chemical intermediate with significant applications in the discovery and development of novel therapeutics, particularly in the field of oncology. Its utility is derived from the strategic incorporation of a trifluoromethyl group, which confers advantageous properties to the resulting drug candidates. A thorough understanding of its sourcing, synthesis, quality control, and application is essential for researchers aiming to leverage this powerful building block in their drug discovery programs.

References

-

Amerigo Scientific. N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine. ([Link])

-

MySkinRecipes. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. ([Link])

-

Ishikawa, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 174-185. ([Link])

-

J. G. D. D. Santos, M., & A. C. S. N. de Mattos, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 903. ([Link])

- Google Patents. WO2011028135A1 - Kinase inhibitors, prodrug forms thereof and their use in therapy. ()

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. ()

- Google Patents. WO2010104406A1 - Kinase inhibitors, prodrug forms thereof and their use in therapy. ()

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22929648, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. ([Link])

- Google Patents. EP2368550B1 - Pyrido[2,3-d]pyrimidin-7-one derivatives as inhibitors of protein kinases. ()

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. ([Link])

-

ScienceOpen. Supporting Information for: Synthesis of 8-13C-purine RNA phosphoramidites. ([Link])

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... ([Link])

-

† 1H-NMR and 13C-NMR Spectra. ([Link])

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. ()

-

ResearchGate. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. ([Link])

-

BORIS Portal. Green Chemistry. ([Link])

-

Organic Syntheses. Z-L-Phg-Val-OMe. ([Link])

-

Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. ([Link])

-

A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(Suppl), 183-190. ([Link])

-

Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. ([Link])

-

Al-Sammarrae, K. W., Al-Rawi, A. A., & Al-Dherib, Z. F. (2014). New HPLC and Fluorometric Methods for the Determination of Pyriproxyfen and Pyridalyl Insecticide Residues in Tomatoes. Journal of AOAC International, 97(1), 189-193. ([Link])

Sources

- 1. rsc.org [rsc.org]

- 2. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine [myskinrecipes.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. labsolu.ca [labsolu.ca]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine from 3-picoline

An Application Note for the Synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine from 3-Picoline

Abstract

This application note provides a comprehensive guide for the synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, a valuable building block in medicinal and agricultural chemistry.[1] Recognizing the synthetic challenges of a direct route from 3-picoline, this document details a robust and scalable two-step protocol starting from the key intermediate, (6-(trifluoromethyl)pyridin-3-yl)methanol. The protocol covers the mild oxidation of the alcohol to the corresponding aldehyde, followed by a highly efficient reductive amination to yield the target secondary amine. Each step is accompanied by detailed mechanistic explanations, procedural steps, and data tables to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Trifluoromethylpyridine (TFMP) derivatives, in particular, are key structural motifs found in numerous commercial agrochemicals and pharmaceuticals.[3]

The target molecule of this guide, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 886364-80-3), is a critical intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors for oncology research.[1] Its synthesis requires precise control over regioselectivity and functional group transformations. While 3-picoline (3-methylpyridine) is an inexpensive and abundant feedstock,[4][5] its conversion to the desired 6-(trifluoromethyl)-3-substituted pyridine pattern is a complex, multi-step industrial challenge not suited for a standard laboratory protocol.[3]

Therefore, this guide focuses on the final, crucial steps of the synthesis, starting from the readily accessible intermediate (6-(trifluoromethyl)pyridin-3-yl)methanol. This approach provides researchers with a reliable and high-yielding pathway to the target compound.

Overall Synthetic Strategy

The presented synthesis is a two-step sequence designed for efficiency and high purity of the final product.

-

Step 1: Oxidation: The primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, is oxidized to the key aldehyde intermediate, 6-(trifluoromethyl)pyridine-3-carboxaldehyde.

-

Step 2: Reductive Amination: The aldehyde is then condensed with methylamine to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine.

Caption: Overall synthetic route from feedstock to final product.

Part 1: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Principle and Mechanistic Insight

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. A critical challenge is preventing over-oxidation to the corresponding carboxylic acid. For this reason, mild and selective oxidizing agents are preferred. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic carbinols.[6] The reaction is a heterogeneous process where the alcohol adsorbs to the surface of the MnO₂, facilitating the oxidation. The process is generally clean, and the solid MnO₂ byproducts can be easily removed by filtration.[6]

Experimental Protocol

Reaction Scheme: (6-(trifluoromethyl)pyridin-3-yl)methanol → 6-(trifluoromethyl)pyridine-3-carboxaldehyde

-

To a round-bottom flask equipped with a magnetic stirrer, add (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq).

-

Dissolve the starting material in a suitable solvent, such as dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of alcohol.

-

Cool the solution to 0 °C using an ice bath.

-

Add activated manganese dioxide (MnO₂) (5.0 - 10.0 eq) portion-wise to the stirred solution. Note: The quality of MnO₂ is critical for reaction success; use freshly activated or commercially available activated MnO₂.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the suspension vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese oxides. Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to yield 6-(trifluoromethyl)pyridine-3-carboxaldehyde.[6] The product is often a white solid and may be used in the next step without further purification if purity is sufficient (>95%).[6]

Reagent Data Table

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| (6-(trifluoromethyl)pyridin-3-yl)methanol | 177.12[7] | 1.0 | (e.g., 5.0 g) |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 5.0 | (e.g., 24.5 g) |

| Dichloromethane (DCM) | 84.93 | Solvent | (e.g., 50-75 mL) |

Part 2: Synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Principle and Mechanistic Insight

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds.[8] The reaction proceeds in two distinct stages:

-

Imine Formation: The aldehyde reacts with a primary amine (methylamine) to form a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion).

-

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to form the final amine.

The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity allows for a convenient one-pot procedure.[9][10]

Sources

- 1. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine [myskinrecipes.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. figshare.com [figshare.com]

- 10. acs.figshare.com [acs.figshare.com]

Application Notes and Protocols for the Use of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

Within the medicinal chemist's toolkit, specific structural motifs are prized for their ability to impart favorable pharmacological properties. The trifluoromethylpyridine scaffold has emerged as a particularly valuable component in the design of potent and selective kinase inhibitors. The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but offers distinct advantages:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism, often enhancing the pharmacokinetic profile of a drug candidate.

-

Enhanced Binding Affinity: The strong electron-wasting nature of the -CF₃ group can modulate the electronics of the pyridine ring, influencing key interactions with amino acid residues in the ATP-binding pocket of the kinase.

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes and reach its intracellular target.

The pyridine ring itself is a versatile scaffold, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors. The specific building block, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (MW: 190.17 g/mol , Formula: C₈H₉F₃N₂), offers a strategic combination of these features.[1][2][3] It provides the trifluoromethylpyridine core for stability and binding, along with a reactive secondary amine (the N-methylmethanamine group) that serves as a key handle for synthetic elaboration, allowing for its incorporation into a diverse range of kinase inhibitor scaffolds.[3] This document provides detailed application notes and a representative synthetic protocol for the utilization of this valuable intermediate.

Core Concept: Synthetic Strategy and Target Scaffolds

The primary utility of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine in kinase inhibitor synthesis lies in its function as a nucleophile. The secondary amine can be readily coupled with various electrophilic partners, most commonly activated heterocyclic systems, to construct the final inhibitor. A prevalent strategy involves the nucleophilic aromatic substitution (SNAᵣ) reaction with an electron-deficient (hetero)aryl chloride or fluoride.

This approach is frequently used to build inhibitors based on scaffolds such as pyrimidines, purines, and pyrrolopyrimidines, which are known to target a wide range of kinases. For instance, diaminopyrimidine-based structures are foundational to inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2) and Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for incorporating the title compound into a kinase inhibitor scaffold.

Caption: Generalized synthetic workflow for kinase inhibitor synthesis.

Representative Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This section details a robust, field-proven protocol for the synthesis of a hypothetical, yet representative, diaminopyrimidine-based kinase inhibitor. This class of inhibitors is known to target kinases such as Focal Adhesion Kinase (FAK) and others, where a substituted aminopyrimidine core occupies the ATP-binding site.[7][8] The protocol leverages a sequential SₙAr strategy, which provides excellent control over regioselectivity.

Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Inhibitor

This protocol describes the reaction of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine with 2,4-dichloro-5-(trifluoromethyl)pyrimidine, followed by a subsequent amination.

Materials and Equipment:

-

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (CAS: 886364-80-3)[2]

-

2,4-dichloro-5-(trifluoromethyl)pyrimidine

-

Aniline (or a substituted aniline for diversity)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol or 1,4-Dioxane (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Analytical instruments: TLC, LC-MS, NMR

Step 1: First Nucleophilic Aromatic Substitution

Causality: The chlorine at the C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the chlorine at C2 due to the electronic influence of the adjacent trifluoromethyl group and the ring nitrogens. This allows for a selective monosubstitution at C4 under controlled conditions. Using a bulky organic base like DIPEA scavenges the HCl byproduct without competing as a nucleophile.

Caption: Step 1: Selective SₙAr reaction at the C4 position.

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous n-butanol (approx. 0.1 M concentration).

-

Add N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (1.05 eq) to the solution via syringe.

-

Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirring solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, less polar spot/peak corresponding to the monosubstituted product (Intermediate 1) indicates reaction progression.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or carried forward to the next step if sufficiently pure.

Step 2: Second Nucleophilic Aromatic Substitution

Causality: The remaining chlorine at the C2 position is now the most electrophilic site. A second SₙAr reaction with a different amine (e.g., aniline) introduces the second point of diversity. This reaction typically requires higher temperatures due to the slightly lower reactivity of the C2 position compared to the C4 position in the starting material.

Procedure:

-

To the flask containing the crude or purified Intermediate 1 (1.0 eq), add anhydrous 1,4-dioxane.

-

Add the second amine (e.g., aniline, 1.2 eq).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq).

-

Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction for 12-24 hours by TLC or LC-MS until Intermediate 1 is consumed. The appearance of the final product peak with the expected mass-to-charge ratio will confirm the successful second substitution.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-disubstituted pyrimidine inhibitor.

Structure-Activity Relationship (SAR) Insights

The use of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine provides a solid anchor point, while variation at the C2 position of the pyrimidine core allows for extensive SAR exploration. The table below summarizes hypothetical, yet representative, data based on known kinase inhibitor profiles.[5][9]

| Compound ID | R-Group (at C2-position) | Target Kinase | IC₅₀ (nM) | Cellular Potency (EC₅₀, nM) |

| EX-1 | Phenyl | FAK | 75 | 250 |

| EX-2 | 4-Fluorophenyl | FAK | 30 | 110 |

| EX-3 | 3-Hydroxyphenyl | VEGFR2 | 15 | 80 |

| EX-4 | 4-(Morpholino)phenyl | PI3Kα | 90 | 300 |

Analysis:

-

The introduction of small lipophilic groups like fluorine at the para-position of the C2-aniline ring often enhances potency (compare EX-1 and EX-2 ), likely by improving hydrophobic interactions in the binding pocket.[9]

-

A hydroxyl group at the meta-position (EX-3 ) can act as a key hydrogen bond donor/acceptor, significantly improving potency and potentially altering kinase selectivity towards targets like VEGFR2.[9]

-

Larger, more polar groups like morpholine (EX-4 ) can be used to modulate physical properties such as solubility while still retaining activity, although sometimes at a reduced level.

Conclusion

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a high-value building block for the synthesis of kinase inhibitors. Its trifluoromethylpyridine core imparts desirable metabolic stability and binding characteristics. The secondary amine handle allows for straightforward incorporation into a variety of heterocyclic scaffolds via robust and well-established synthetic methodologies like sequential nucleophilic aromatic substitution. The protocols and insights provided here serve as a guide for researchers in drug discovery to effectively utilize this reagent in the development of novel and potent kinase inhibitors.

References

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors. (2018). Molecules. Available at: [Link]

-

From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. MySkinRecipes. Available at: [Link]

-

Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (2002). Journal of Medicinal Chemistry. Available at: [Link]

-

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. PubChem. Available at: [Link]

-

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine Product Description. MySkinRecipes. Available at: [Link]

-

Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Covalent Inhibitors Targeting Focal Adhesion Kinase. ResearchGate. Available at: [Link]

-

Innate C-H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences. Available at: [Link]

-

The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

-

6-Chloro-N-methyl-3-pyridinemethanamine. PubChem. Available at: [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. Available at: [Link]

Sources

- 1. GSK2606414 - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine [myskinrecipes.com]

- 4. Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine in Modern Medicinal Chemistry

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, has proven to be a valuable asset for medicinal chemists. When appended to a pyridine ring, the resulting trifluoromethylpyridine motif offers a unique combination of electronic and steric properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and target engagement.[1][2][3] This guide focuses on a key exemplar of this structural class: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine .

This secondary amine building block has emerged as a critical intermediate in the synthesis of high-value therapeutic agents, particularly in the realm of oncology. Its utility stems from the convergence of several key features: the electron-withdrawing nature of the trifluoromethyl group, the hydrogen bond accepting capability of the pyridine nitrogen, and the nucleophilic secondary amine that serves as a versatile handle for molecular elaboration. This document provides an in-depth exploration of this building block, offering both a high-level strategic overview and detailed, actionable protocols for its application in medicinal chemistry programs.

Physicochemical Properties and Handling

A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis. The key physicochemical data for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine are summarized below.

| Property | Value | Reference |

| CAS Number | 886364-80-3 | [4] |

| Molecular Formula | C₈H₉F₃N₂ | [4] |

| Molecular Weight | 190.17 g/mol | [4] |

| Appearance | Not specified, typically an oil or low-melting solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, under inert gas, protected from light |

Expert Insight: The trifluoromethyl group significantly impacts the basicity of the pyridine nitrogen, rendering it less susceptible to protonation under physiological conditions compared to an unsubstituted pyridine. This modulation of pKa can be a critical design element in avoiding off-target interactions with acidic cellular compartments or enzymes. Furthermore, the secondary amine is a strong nucleophile, readily participating in a variety of bond-forming reactions. Careful consideration of its reactivity profile is essential for clean and efficient synthesis.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors